1-(Benzenesulfonyl)-4-methyl-1-(naphthalen-2-yl)pent-3-en-2-one
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Overview
Description
1-(Benzenesulfonyl)-4-methyl-1-(naphthalen-2-yl)pent-3-en-2-one is an organic compound that features a benzenesulfonyl group, a naphthalene ring, and a pentenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzenesulfonyl)-4-methyl-1-(naphthalen-2-yl)pent-3-en-2-one typically involves the reaction of benzenesulfonyl chloride with a suitable naphthalene derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a phase transfer catalyst like tetrabutylammonium iodide. The mixture is stirred at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-quality material.
Chemical Reactions Analysis
Types of Reactions
1-(Benzenesulfonyl)-4-methyl-1-(naphthalen-2-yl)pent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The benzenesulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the benzenesulfonyl group under basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzenesulfonyl compounds.
Scientific Research Applications
1-(Benzenesulfonyl)-4-methyl-1-(naphthalen-2-yl)pent-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Benzenesulfonyl)-4-methyl-1-(naphthalen-2-yl)pent-3-en-2-one involves its interaction with specific molecular targets. The benzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The naphthalene ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-(Benzenesulfonyl)-2-methyl-1-(naphthalen-2-yl)ethanone
- 1-(Benzenesulfonyl)-3-methyl-1-(naphthalen-2-yl)propan-2-one
- 1-(Benzenesulfonyl)-4-methyl-1-(naphthalen-2-yl)butan-3-one
Uniqueness
1-(Benzenesulfonyl)-4-methyl-1-(naphthalen-2-yl)pent-3-en-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
88958-89-8 |
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Molecular Formula |
C22H20O3S |
Molecular Weight |
364.5 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-4-methyl-1-naphthalen-2-ylpent-3-en-2-one |
InChI |
InChI=1S/C22H20O3S/c1-16(2)14-21(23)22(26(24,25)20-10-4-3-5-11-20)19-13-12-17-8-6-7-9-18(17)15-19/h3-15,22H,1-2H3 |
InChI Key |
PAPMJWSEMQNCQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)C(C1=CC2=CC=CC=C2C=C1)S(=O)(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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